Cas no 89185-48-8 (2-phenylimidazo1,2-apyrimidin-3-amine)
2-phenylimidazo1,2-apyrimidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,2-a]pyrimidin-3-amine,2-phenyl-
- 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
- 2-PHENYL-IMIDAZO[1,2-A]PYRIMIDIN-3-YLAMINE
- Imidazo[1,2-a]pyrimidin-3-amine, 2-phenyl-
- EN300-234241
- MLS003673564
- 89185-48-8
- Z1509403825
- G27655
- BBL101135
- STL554931
- AKOS005257197
- CHEMBL3187338
- 2-Phenyl-imidazo[1,2-a]pyrimidin-3-ylamine, AldrichCPR
- DTXSID20587702
- SCHEMBL15730060
- MFCD07021267
- F1967-0082
- SMR002353255
- 2-phenylimidazo1,2-apyrimidin-3-amine
-
- MDL: MFCD07021267
- Inchi: 1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2
- InChI Key: FOJZDMGNAKIZQC-UHFFFAOYSA-N
- SMILES: C12=NC(C3=CC=CC=C3)=C(N)N1C=CC=N2
Computed Properties
- Exact Mass: 210.090546336g/mol
- Monoisotopic Mass: 210.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Density: 1.33
- Refractive Index: 1.721
- pka: 5.89±0.30(Predicted)
2-phenylimidazo1,2-apyrimidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330601-100mg |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 100mg |
$290 | 2021-06-16 | |
| Chemenu | CM330601-250mg |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 250mg |
$322 | 2021-06-16 | |
| Chemenu | CM330601-1g |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 1g |
$780 | 2021-06-16 | |
| Matrix Scientific | 136405-1g |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine, 95% |
89185-48-8 | 95% | 1g |
$350.00 | 2023-09-06 | |
| Matrix Scientific | 136405-2.500g |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine, 95% |
89185-48-8 | 95% | 2.500g |
$762.00 | 2023-09-06 | |
| Matrix Scientific | 136405-5g |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine, 95% |
89185-48-8 | 95% | 5g |
$1154.00 | 2023-09-06 | |
| TRC | P322760-50mg |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322760-100mg |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P322760-500mg |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 500mg |
$ 320.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141157-100mg |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 97% | 100mg |
¥1506.00 | 2024-04-26 |
2-phenylimidazo1,2-apyrimidin-3-amine Suppliers
2-phenylimidazo1,2-apyrimidin-3-amine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-phenylimidazo1,2-apyrimidin-3-amine
Introduction to 2-phenylimidazo[1,2-apyrimidin-3-amine (CAS No. 89185-48-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-phenylimidazo[1,2-apyrimidin-3-amine (CAS No. 89185-48-8) is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the imidazo[1,2-apyrimidine] scaffold, which is a privileged structure known for its broad spectrum of biological functions, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of a phenyl group at the 2-position of the imidazo[1,2-apyrimidine core enhances its pharmacological profile by influencing its solubility, bioavailability, and interactions with biological targets.
The imidazo[1,2-apyrimidin-3-amine moiety itself is a versatile pharmacophore that has been extensively studied for its ability to modulate various cellular pathways. Recent advances in drug discovery have highlighted the importance of this scaffold in developing novel therapeutic agents. For instance, derivatives of imidazo[1,2-apyrimidines] have been investigated for their potential in inhibiting kinases and other enzymes involved in cancer progression. The amine group at the 3-position provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.
One of the most compelling aspects of CAS No. 89185-48-8 is its role as a key intermediate in synthesizing more complex molecules with enhanced biological activity. Researchers have leveraged this compound to develop inhibitors targeting specific disease pathways. For example, studies have demonstrated that certain derivatives of 2-phenylimidazo[1,2-apyrimidin-3-amine can selectively inhibit Janus kinases (JAKs), which are implicated in autoimmune diseases and inflammation. The phenyl ring contributes to favorable interactions with the JAK active site, making this compound a promising candidate for further development.
In addition to its applications in oncology, CAS No. 89185-48-8 has shown promise in antiviral research. The imidazo[1,2-apyrimidine] scaffold is known to disrupt viral replication cycles by interfering with essential viral enzymes or host-viral interactions. Recent studies have explored the potential of this compound in combating RNA viruses, including those responsible for chronic infections. The phenyl substituent enhances binding affinity by optimizing steric and electronic interactions with viral proteins, thereby improving therapeutic efficacy.
The synthesis of 2-phenylimidazo[1,2-apyrimidin-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as amination. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, reducing waste and improving scalability for industrial applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of CAS No. 89185-48-8 with biological targets. These studies reveal that the phenyl ring and amine group are critical for productive interactions with receptors or enzymes. By integrating experimental data with computational predictions, researchers can refine molecular structures to maximize potency while minimizing off-target effects.
The pharmacokinetic properties of 2-phenylimidazo[1,2-apyrimidin-3-amine are another area of active investigation. Factors such as solubility, metabolic stability, and distribution play a crucial role in determining its clinical utility. Modifications to the phenyl ring or amine group can significantly influence these properties. For instance, introducing fluorine atoms into the phenyl moiety has been shown to enhance metabolic stability while preserving biological activity.
Recent preclinical studies have highlighted the therapeutic potential of derivatives of CAS No. 89185-48-8 in treating neurological disorders. The ability of imidazo[1,2-apyrimidine] derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) drug development. Researchers are exploring their efficacy in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by targeting specific pathological mechanisms.
The versatility of imidazo[1,2-apyrimidinylamine structures extends beyond pharmaceutical applications into agrochemicals and materials science. Functionalized derivatives have been investigated for their potential as growth regulators or pesticides due to their ability to interact with biological pathways in pests or plants without harming non-target organisms.
In conclusion,CAS No 89185–48–8 represents a valuable building block for developing novel therapeutic agents with diverse biological activities. Its unique structural features make it particularly suitable for targeting diseases such as cancer、inflammation、and viral infections。Ongoing research continues to uncover new applications,optimize synthetic methodologies,and improve pharmacological profiles,ensuring that this compound remains at forefrontof medicinal chemistry innovation。
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